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molecular formula C19H20O B8632157 (4-Cyclohexylphenyl)(phenyl)methanone CAS No. 64357-69-3

(4-Cyclohexylphenyl)(phenyl)methanone

Cat. No. B8632157
M. Wt: 264.4 g/mol
InChI Key: TYGFDCJDPQDTFC-UHFFFAOYSA-N
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Patent
US04238498

Procedure details

67 g (0.5 mol) of aluminium chloride are added in portions to a mixture of 80 g (0.5 mol) of cyclohexylbenzene 70 g (0.5 mol) of benzoyl chloride and 500 ml of methylene chloride at room temperature. After 15 hours, the reaction mixture is poured onto ice/hydrochloric acid. The organic phase is washed with water until neutral, dried over sodium sulphate and evaporated. The crude product is purified by distillation. 93.3 g (75% of theory) of 4-cyclohexylbenzophenone of boiling point 160° to 175° C./0.1 mm are obtained.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[C:17](Cl)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(Cl)Cl>[CH:11]1([C:5]2[CH:6]=[CH:7][C:8]([C:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[O:24])=[CH:9][CH:10]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
80 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice/hydrochloric acid
WASH
Type
WASH
Details
The organic phase is washed with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by distillation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 93.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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